N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide is a benzothiazole-based acetamide derivative characterized by a 6-methylbenzothiazole core linked to a phenylacetamide moiety via a phenyl bridge. This compound has garnered attention in medicinal chemistry due to the benzothiazole scaffold’s established role in diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The methyl substituent at the 6-position of the benzothiazole ring may influence metabolic stability and solubility .
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-15-7-12-19-20(13-15)26-22(24-19)17-8-10-18(11-9-17)23-21(25)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICXYCUTJIGALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide typically involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with 4-bromoacetophenone under basic conditions to form an intermediate, which is then reacted with phenylacetic acid to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the reduced amine.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent due to its ability to inhibit cyclooxygenase enzymes.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide involves its interaction with molecular targets such as cyclooxygenase enzymes. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. The benzothiazole ring plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzothiazole Substituents
Key structural analogues include derivatives with variations in the benzothiazole ring or acetamide substituents. These modifications impact physicochemical properties and bioactivity:
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃) : The trifluoromethyl group in N-(6-CF₃-benzothiazol-2-yl) derivatives enhances metabolic stability and target affinity, likely due to reduced oxidative degradation .
- Methoxy Substitutions : Methoxy groups improve aqueous solubility but may reduce membrane permeability, as seen in N-(6-methoxybenzothiazol-2-yl) analogues .
- Halogenated Phenylacetamides : Chlorine or fluorine atoms increase lipophilicity and enhance interactions with hydrophobic enzyme pockets, correlating with improved cytotoxicity .
Functional Analogues with Heterocyclic Modifications
Compounds incorporating additional heterocycles (e.g., triazoles, imidazoles) exhibit distinct biological profiles:
Key Observations :
- Benzimidazole Hybrids: Benzimidazole-containing analogues (e.g., ) show pronounced anti-inflammatory effects, likely due to dual inhibition of COX-2 and reactive oxygen species.
Pharmacological and Computational Comparisons
- Anticancer Activity: The target compound shares structural motifs with N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides, which inhibit monoacylglycerol lipase (MAGL) and exhibit antiproliferative effects in cancer cells (IC₅₀: 1–10 µM) . Computational docking studies suggest that the 6-methyl group in the target compound may stabilize hydrophobic interactions with MAGL’s catalytic triad .
- Antimicrobial Activity: Unlike 4-thiazolidinone-benzothiazole hybrids (e.g., ), the target compound lacks a thiazolidinone ring, which is critical for disrupting bacterial cell wall synthesis. This may explain its weaker antimicrobial profile compared to .
- Solubility and ADMET : Derivatives with polar substituents (e.g., methoxy, triazoles) exhibit higher aqueous solubility but lower blood-brain barrier penetration compared to the target compound .
Biological Activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C22H20N2OS
Molecular Weight: 364.47 g/mol
CAS Number: 946286-84-6
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the benzamide group enhances its interaction with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. This compound has been shown to inhibit certain kinases involved in cell signaling pathways, which can lead to:
- Anticancer Effects: By inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Antimicrobial Activity: Demonstrated efficacy against various bacterial strains.
- Anti-inflammatory Properties: Potentially reducing inflammation through modulation of inflammatory pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines showed that this compound inhibited cell growth and induced apoptosis through the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
| A549 (Lung) | 15.0 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens. In vitro studies demonstrated that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In animal models, this compound has shown promise in reducing inflammation markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
Case Studies and Research Findings
-
Study on Anticancer Efficacy:
A recent publication highlighted the compound's effectiveness against breast cancer cells, suggesting that it may serve as a lead compound for further development into anticancer therapies . -
Antimicrobial Testing:
In a comparative study, this compound was found to be more effective than standard antibiotics against certain resistant strains . -
Inflammation Model:
An experimental model demonstrated that treatment with this compound significantly reduced paw edema in rats, supporting its anti-inflammatory claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
